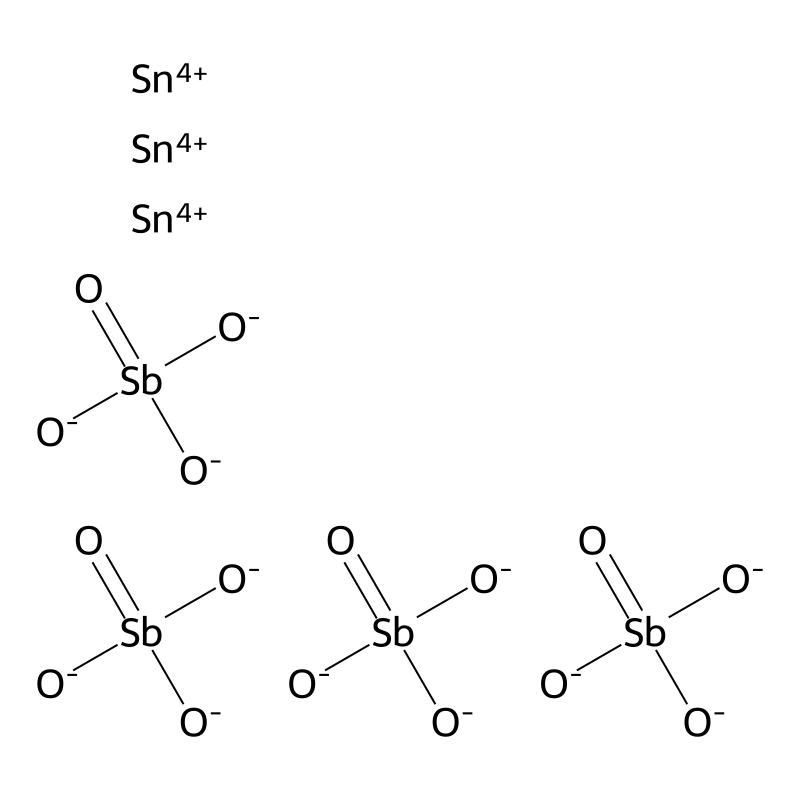Stannic antimonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ion Exchanger:
One of the most promising areas of research for stannic antimonate lies in its ability to act as an inorganic ion exchanger. Due to its specific crystal structure, stannic antimonate can selectively bind and exchange certain ions in solution. Research has shown its effectiveness in removing toxic heavy metals like lead, cadmium, and mercury from water []. Studies have also explored its potential for separating radioactive isotopes, making it valuable in nuclear waste management [].
Catalyst:
Stannic antimonate exhibits catalytic properties, meaning it can accelerate chemical reactions without being consumed itself. Researchers are investigating its potential as a catalyst for various reactions, including the conversion of biomass into biofuels and the synthesis of fine chemicals.
Radiation Stability:
Stannic antimonate shows remarkable resistance to radiation damage. Studies have investigated the effects of gamma radiation on the material's structure and ion exchange properties. Even after exposure to high doses of radiation, stannic antimonate retains its functionality, making it a potential candidate for use in radioactive environments [].
Sensor Material:
The unique properties of stannic antimonate make it a potential candidate for developing new types of sensors. Research suggests it could be used to detect specific ions in solution due to its ability to selectively bind them. Additionally, its electrical conductivity properties might be useful in designing gas sensors.
Other Applications:
Scientific exploration of stannic antimonate is ongoing, with researchers investigating its potential applications in areas such as:
- Flame retardants
- Battery materials
- Photocatalysis
Stannic antimonate is an inorganic compound represented by the molecular formula . It is classified as a binary oxide and is notable for its unique properties, including thermal stability and good ion exchange capacity. This compound has garnered interest in various fields due to its potential applications as an inorganic ion exchanger, particularly in analytical chemistry and material science . Stannic antimonate typically exhibits a polymeric structure characterized by metal-oxygen-antimony linkages, similar to other antimonate compounds .
The biological activity of stannic antimonate is primarily linked to its interactions with metal ions. The antimony component can influence microbial processes, although specific biological effects are less documented compared to its chemical applications. Its ion exchange properties may also play a role in environmental biochemistry, particularly in the removal of heavy metals from contaminated water sources .
Stannic antimonate can be synthesized through various methods, often involving the combination of stannic oxide and antimony pentoxide under controlled conditions. Different synthesis approaches have been explored to optimize the ion exchange capacity of the resulting material. For example, five samples of stannic antimony silicate have been synthesized, with the most effective sample showing an ion exchange capacity of 0.90 meq g. Other methods may include precipitation techniques or sol-gel processes that allow for fine control over the material's properties.
Stannic antimonate has a wide array of applications across several domains:
- Analytical Chemistry: Utilized for the separation and analysis of metal ions, including magnesium from aluminum in antacid formulations and in thin-layer chromatography for uranium separation.
- Material Science: Incorporated into polymeric matrices to create composites for cationic sorption from aqueous waste streams, enhancing chemical stability and surface area.
- Gas Sensing Technology: Employed in gas sensors for detecting combustible gases, showcasing its versatility in sensor applications.
Stannic antimonate shares similarities with several other antimonate compounds, each exhibiting unique structural and chemical properties. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Sodium Antimonate | NaSbO₃ | Exhibits ilmenite structure; used in ceramics. |
| Lead Antimonate | Pb₂Sb₂O₇ | Known as Naples yellow; used as a pigment. |
| Calcium Antimonate | Ca₂Sb₂O₇ | Has a weberite structure; utilized in glassmaking. |
| Magnesium Antimonate | MgSb₂O₆ | Features a trirutile structure; studied for catalytic properties. |
| Ferric Ortho-Antimonate | FeSbO₄ | Exhibits rutile structure; used in pigment applications. |
Stannic antimonate is distinct due to its specific ion exchange capabilities and thermal stability, making it particularly valuable in analytical chemistry and environmental applications compared to other similar compounds .








